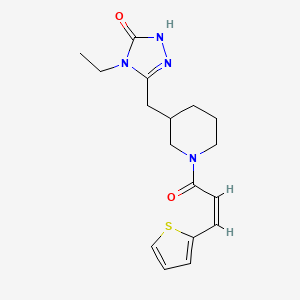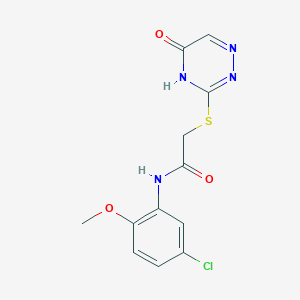![molecular formula C15H9Cl2NO3 B2549545 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 38936-82-2](/img/structure/B2549545.png)
2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline. The parent isoindole is rarely encountered in the technical literature, but substituted derivatives are useful commercially and occur naturally .
Synthesis Analysis
The parent isoindole was prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides . They also arise by myriad other methods, e.g., starting from xylylene dibromide .
Molecular Structure Analysis
Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates .
Chemical Reactions Analysis
The dichloromethane solutions of acyl-chlorides gave the corresponding acyl-hydrazides, used to obtain new phthalimide derivatives .
Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown cytotoxicity against selected human cancer cell lines . For instance, 3,5-Bis(indolyl)-1,2,4-thiadiazoles have shown potent anticancer activity .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV properties . For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives can also act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties , making them potentially useful in combating various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis , a serious infectious disease that mainly affects the lungs.
Antidiabetic Activity
Indole derivatives have also been studied for their potential antidiabetic properties , which could make them useful in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that isoindoline derivatives, which include 2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various receptors .
Mode of Action
Isoindoline derivatives are known to bind with high affinity to multiple receptors , which suggests that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that isoindoline derivatives have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may affect multiple biochemical pathways.
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have been found to have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may have a range of molecular and cellular effects.
Action Environment
It’s known that the synthesis of isoindoline derivatives follows green chemistry principles , suggesting that the synthesis of 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may also be influenced by environmental factors.
Safety and Hazards
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHSFGWIMQQPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
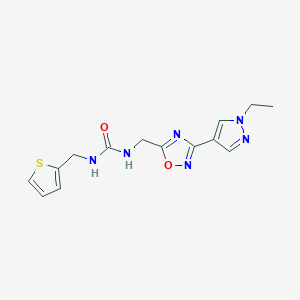
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
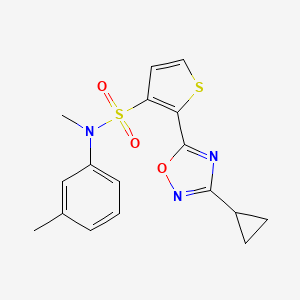
![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)
![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)
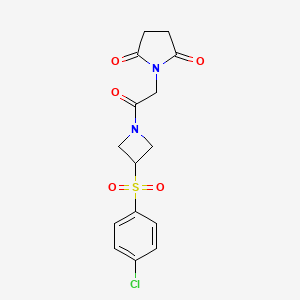
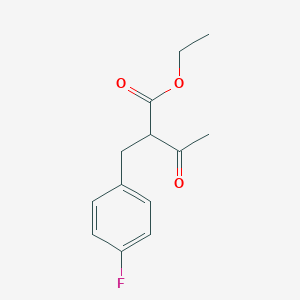
![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)
